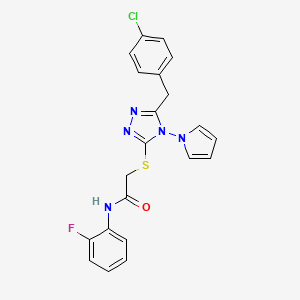

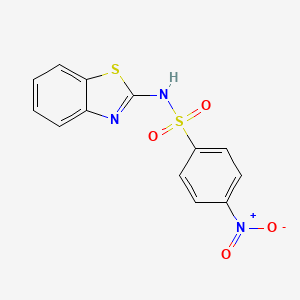

![molecular formula C16H15N3O2S B2423310 (2,5-二甲基-3-苯基-吡唑并[1,5-A]嘧啶-7-基硫代)-乙酸 CAS No. 849911-17-7](/img/structure/B2423310.png)

(2,5-二甲基-3-苯基-吡唑并[1,5-A]嘧啶-7-基硫代)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .Molecular Structure Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学研究应用

合成技术和抗癌潜力:

吡唑并[3,4-d]嘧啶-4-酮的合成涉及使 3,6-二甲基-1-苯基-1H-吡唑并[3,4-d][1,3]恶嗪-4-酮与各种试剂反应。其中大多数化合物对 MCF-7 人乳腺癌细胞系表现出显着的抗肿瘤活性,一种衍生物表现出有效的抑制活性 (Abdellatif 等人,2014)。

新型吡唑并[1,5-a]嘧啶在体外对人癌细胞系 HepG-2 和 MCF-7 表现出细胞毒活性。与标准化疗药物多柔比星相比,两种化合物显示出有效的活性 (Hassan 等人,2017)。

合成了一系列吡唑并嘧啶并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物在 HCT-116 和 MCF-7 癌细胞系上进行了测试,其中一些显示出有希望的结果 (Rahmouni 等人,2016)。

吡唑并[3,4-d]嘧啶衍生物的抗菌应用

合成和抗菌潜力:

研究探索了含有吡唑并[3,4-d]嘧啶部分的新杂环的抗菌活性。该研究包括各种化合物的合成和评估,结果表明一些衍生物表现出有希望的抗菌特性 (Bondock 等人,2008)。

另一项关于掺入苯磺酰基的吡唑并[1,5-a]嘧啶衍生物的研究发现,其中一些化合物表现出的抗菌活性超过了参考药物。有趣的是,具有一个砜基的衍生物对细菌和真菌的杀伤力比具有两个砜基的衍生物更有效 (Alsaedi 等人,2019)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, are known to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with various biochemical pathways, leading to downstream effects such as inhibition of certain enzymes or modulation of receptor activity .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, a related family of compounds, have predicted suitable pharmacokinetic phases .

Result of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to have various effects at the molecular and cellular level, including antiproliferative effects on certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-8-13(22-9-14(20)21)19-16(17-10)15(11(2)18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOHNRAOJPDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

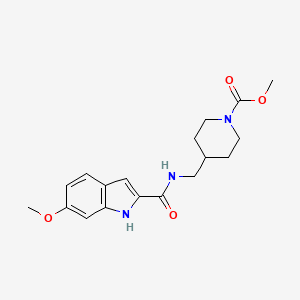

![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)